molecular formula C24H20N2O6S B2909591 Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-74-3

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2909591
CAS No.: 899991-74-3
M. Wt: 464.49
InChI Key: JFMCUHUZXFYECS-UHFFFAOYSA-N
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Description

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H20N2O6S and its molecular weight is 464.49. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)19-11-8-16(2)9-12-19)32-33(29,30)20-13-10-17-6-4-5-7-18(17)14-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMCUHUZXFYECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family. Its unique structural features and functional groups suggest significant potential for biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C23H23N2O6S
  • Molecular Weight : Approximately 469.49 g/mol
  • Structural Features :
    • A pyridazine ring
    • An ethyl carboxylate group
    • A sulfonate ether linkage with a naphthalene moiety

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Involving naphthalene derivatives and pyridazine precursors.
  • Reagents : Use of solvents like dichloromethane or ethanol to facilitate reactions.
  • Optimization : Controlled temperature and pressure conditions to enhance yield.

Biological Activity Overview

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds within the pyridazine class often display significant antimicrobial properties. The presence of the naphthalene sulfonate moiety may enhance these effects, making it a candidate for further exploration in treating bacterial infections.

Antitumor Activity

Studies have shown that similar compounds exhibit antitumor activity through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth and metastasis.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity is primarily attributed to the compound's ability to interact with specific biological targets:

  • Enzyme Inhibition : Modifications in the structure can enhance interactions with enzymes involved in disease pathways.
  • Receptor Binding : The sulfonate and carboxylate groups may facilitate binding to various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Showed promising antitumor effects in vitro on various cancer cell lines.
Investigated anti-inflammatory properties in animal models, indicating reduced edema and pain response.

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